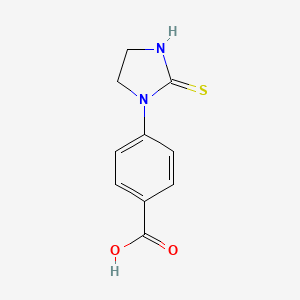

4-(2-硫代亚甲基咪唑烷-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid (4-SBIA) is a novel organic compound with a wide range of potential applications in the fields of medical and pharmaceutical research. It is a sulfur-containing compound and is a member of the imidazolidin-1-ylbenzoic acid family. 4-SBIA has been found to possess unique properties, such as the ability to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase-2 (COX-2). This makes 4-SBIA a promising candidate for use in the development of new drugs and treatments for various medical conditions.

科学研究应用

Medicinal Chemistry and Drug Development

The imidazolidine ring in this compound serves as a crucial pharmacophore. Researchers explore its derivatives for potential drug candidates. Some promising areas include anticonvulsant, antihypertensive, anti-proliferative, and antihyperglycemic activities . Additionally, the compound’s structural features may contribute to novel drug design.

Antimicrobial Activity

The compound has been screened for antimicrobial properties. Its N-(4-oxo-3-substituted-2-sulfanylideneimidazolidin-1-yl) moiety shows potential against bacteria and fungi. Investigating its mechanism of action and optimizing its structure could lead to new antimicrobial agents .

Anti-Inflammatory and Antinociceptive Effects

Researchers have explored the anti-inflammatory and antinociceptive (pain-relieving) properties of related compounds. The presence of the imidazolidine ring suggests potential in modulating inflammatory pathways and alleviating pain .

Biological Imaging and Cell Analysis

Certain derivatives of this compound may find applications in cell analysis methods. Researchers investigate their interactions with cellular components, including receptors and enzymes. These insights can aid in developing imaging agents or probes for studying cellular processes .

Cell and Gene Therapy

Given its unique structure, the compound could play a role in cell and gene therapy solutions. Researchers might explore its use as a carrier for therapeutic molecules or as a modulator of cellular responses in gene editing and regenerative medicine .

Materials Science and Nanotechnology

The sulfur-containing group in the compound makes it interesting for materials science. Researchers might investigate its use in nanomaterials, sensors, or catalysis. The imidazolidine scaffold could serve as a building block for functional materials with tailored properties .

安全和危害

作用机制

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs with an imidazole ring are involved in pathways related to the activities mentioned above .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well absorbed and can be metabolized in the liver .

Action environment

The efficacy and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Imidazole rings are stable structures and can exist in different tautomeric forms, which might influence their interaction with the environment .

属性

IUPAC Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCOQHIOPCCJDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376988 |

Source

|

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid | |

CAS RN |

148720-11-0 |

Source

|

| Record name | 4-(2-Thioxo-1-imidazolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148720-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Pyrimidinyloxy)phenyl]methanol](/img/structure/B1303014.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)